molecular formula C19H19BrN2O3S2 B11667212 Ethyl 2-({[(2-bromophenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-({[(2-bromophenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11667212
M. Wt: 467.4 g/mol
InChI Key: KVIJIIDRDHYEBN-UHFFFAOYSA-N
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Description

Ethyl 2-({[(2-bromophenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a bromophenyl group, a carbamothioyl group, and an ethyl ester group attached to a tetrahydrobenzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-({[(2-bromophenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({[(2-bromophenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carbonyl group to an alcohol.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, palladium catalysts.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Substituted benzothiophene derivatives.

Scientific Research Applications

Ethyl 2-({[(2-bromophenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-({[(2-bromophenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of Enzymes: It can inhibit enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.

    DNA Intercalation: The compound may intercalate into DNA, disrupting the replication process and exhibiting anticancer properties.

    Membrane Disruption: It can disrupt microbial cell membranes, leading to antimicrobial activity.

Comparison with Similar Compounds

Ethyl 2-({[(2-bromophenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be compared with other benzothiophene derivatives:

Uniqueness

The uniqueness of this compound lies in its combination of a bromophenyl group, a carbamothioyl group, and an ethyl ester group, which imparts distinct chemical and biological properties.

List of Similar Compounds

  • Suprofen
  • Articaine
  • Other benzothiophene derivatives with varying substituents

Properties

Molecular Formula

C19H19BrN2O3S2

Molecular Weight

467.4 g/mol

IUPAC Name

ethyl 2-[(2-bromobenzoyl)carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C19H19BrN2O3S2/c1-2-25-18(24)15-12-8-4-6-10-14(12)27-17(15)22-19(26)21-16(23)11-7-3-5-9-13(11)20/h3,5,7,9H,2,4,6,8,10H2,1H3,(H2,21,22,23,26)

InChI Key

KVIJIIDRDHYEBN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=S)NC(=O)C3=CC=CC=C3Br

Origin of Product

United States

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